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molecular formula C14H15NOS B8421631 2-(4-Methoxybenzylthio)aniline

2-(4-Methoxybenzylthio)aniline

Cat. No. B8421631
M. Wt: 245.34 g/mol
InChI Key: RRXXUNAAMIXQAP-UHFFFAOYSA-N
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Patent
US05690904

Procedure details

2-Aminothiophenol (25 g, 0.2 mol) was reacted with 16 g sodium hydroxide (0.40 mol) and 34.8 g p-methoxybenzylchoride (0.22 mol) by the method described in Example 24. The mixture was stirred at room temperature for 16 hours. The precipitate was filtered from the reaction mixture, and recrystallised from ethyl acetate to give 23 g of the desired product as a light brown solid (47% yield). 1H NMR (60 MHz, CDCl3): 3.66 (s, 3H), 3.73 (s, 2H), 4.13 (brs, 2H), 6.3-7.3(m, 8H) ppm. TLC (50% ethyl acetate/hexane) Rf 0.80.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[OH-].[Na+].[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Cl)=[CH:15][CH:14]=1>>[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][S:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[NH2:1])=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
16 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
34.8 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered from the reaction mixture
CUSTOM
Type
CUSTOM
Details
recrystallised from ethyl acetate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=CC=C(CSC2=C(N)C=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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